molecular formula C16H14F3NO2 B5771100 N-[4-(2,3-dimethylphenoxy)phenyl]-2,2,2-trifluoroacetamide

N-[4-(2,3-dimethylphenoxy)phenyl]-2,2,2-trifluoroacetamide

Cat. No.: B5771100
M. Wt: 309.28 g/mol
InChI Key: USYNIYHZDSZTEY-UHFFFAOYSA-N
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Description

N-[4-(2,3-dimethylphenoxy)phenyl]-2,2,2-trifluoroacetamide is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoroacetamide group attached to a phenyl ring, which is further substituted with a 2,3-dimethylphenoxy group. The compound’s structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dimethylphenoxy)phenyl]-2,2,2-trifluoroacetamide typically involves the reaction of 4-(2,3-dimethylphenoxy)aniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the trifluoroacetamide group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities and achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,3-dimethylphenoxy)phenyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the trifluoroacetamide group or other functional groups within the molecule.

    Substitution: The phenyl rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives.

Scientific Research Applications

N-[4-(2,3-dimethylphenoxy)phenyl]-2,2,2-trifluoroacetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with specific enzymes or receptors.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: The compound is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(2,3-dimethylphenoxy)phenyl]-2,2,2-trifluoroacetamide involves its interaction with molecular targets within biological systems. The trifluoroacetamide group can interact with specific enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2,3-dimethylphenoxy)phenyl]-2-phenylacetamide
  • 2-(4-(3,5-dimethylphenoxy)phenyl)acetic acid
  • N-[4-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)propanamide

Uniqueness

N-[4-(2,3-dimethylphenoxy)phenyl]-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various applications. The specific substitution pattern on the phenyl rings also contributes to its unique characteristics compared to similar compounds.

Properties

IUPAC Name

N-[4-(2,3-dimethylphenoxy)phenyl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2/c1-10-4-3-5-14(11(10)2)22-13-8-6-12(7-9-13)20-15(21)16(17,18)19/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYNIYHZDSZTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=CC=C(C=C2)NC(=O)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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